molecular formula C13H16ClNO2 B2415342 [(Furan-2-yl)methyl][(3-methoxyphenyl)methyl]amine hydrochloride CAS No. 1052519-13-7

[(Furan-2-yl)methyl][(3-methoxyphenyl)methyl]amine hydrochloride

Cat. No.: B2415342
CAS No.: 1052519-13-7
M. Wt: 253.73
InChI Key: UWSXBJINGGILAR-UHFFFAOYSA-N
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Description

[(Furan-2-yl)methyl][(3-methoxyphenyl)methyl]amine hydrochloride is an organic compound that features a furan ring and a methoxyphenyl group connected via a methylamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(Furan-2-yl)methyl][(3-methoxyphenyl)methyl]amine hydrochloride typically involves the reaction of furan-2-carbaldehyde with 3-methoxybenzylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[(Furan-2-yl)methyl][(3-methoxyphenyl)methyl]amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the methoxyphenyl ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated methoxyphenyl derivatives.

Scientific Research Applications

[(Furan-2-yl)methyl][(3-methoxyphenyl)methyl]amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of [(Furan-2-yl)methyl][(3-methoxyphenyl)methyl]amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and methoxyphenyl groups can participate in various binding interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

[(Furan-2-yl)methyl][(3-methoxyphenyl)methyl]amine hydrochloride can be compared with other similar compounds, such as:

    [(Furan-2-yl)methyl][(4-methoxyphenyl)methyl]amine hydrochloride: Similar structure but with a different substitution pattern on the phenyl ring.

    [(Thiophen-2-yl)methyl][(3-methoxyphenyl)methyl]amine hydrochloride: Contains a thiophene ring instead of a furan ring.

    [(Furan-2-yl)methyl][(3-chlorophenyl)methyl]amine hydrochloride: Substitution of the methoxy group with a chlorine atom.

These compounds share structural similarities but may exhibit different chemical and biological properties due to variations in their functional groups.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-1-(3-methoxyphenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2.ClH/c1-15-12-5-2-4-11(8-12)9-14-10-13-6-3-7-16-13;/h2-8,14H,9-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWSXBJINGGILAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNCC2=CC=CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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